![molecular formula C20H15N5O B2982374 (E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide CAS No. 1424633-37-3](/img/structure/B2982374.png)
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide
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Description
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential in treating various types of cancer. This compound has shown promising results in preclinical studies, and its unique structure and mechanism of action make it a promising candidate for further research.
Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of pyrimidoquinoline moieties and their derivatives. One study detailed the synthesis of a series of compounds starting from 2-amino-3-cyano quinoline, leading to various derivatives characterized for their antimicrobial activities (Jadhav & Halikar, 2013). This research underscores the interest in quinoline derivatives for their potential use in developing new antimicrobial agents.
Unusual Reductive Cascade Reaction
Another study developed a one-pot synthesis of pyrrolo[3,4-c]quinoline-1-one derivatives through a three-component cascade reaction. This method showcases an innovative approach to synthesizing structurally diverse compounds, potentially useful for diversity-oriented synthesis and the discovery of new bioactive molecules (Yu et al., 2015).
Antitubercular Evaluation
The diversity-oriented synthesis of pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls has been achieved, showcasing the applicability of these compounds in antitubercular evaluations. Several synthesized compounds were identified as promising antitubercular agents, demonstrating the potential of such molecular frameworks in therapeutic applications (Kantevari et al., 2011).
DNA Photocleavage Activity
Research into pyrimidinyl hydrazones and quinoline derivatives has shown that these compounds possess significant DNA photocleavage activity. This suggests their potential application in developing therapeutic agents that target DNA, offering a novel approach to treating diseases (Sharma et al., 2015).
properties
IUPAC Name |
(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c1-13-15(9-18(11-22)25(13)2)7-16(10-21)20(26)24-17-8-14-5-3-4-6-19(14)23-12-17/h3-9,12H,1-2H3,(H,24,26)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFHCSOSLVCGU-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-quinolin-3-ylprop-2-enamide |
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